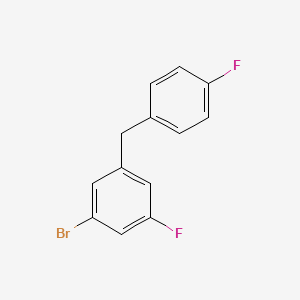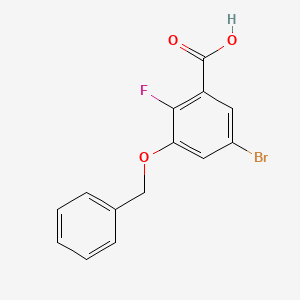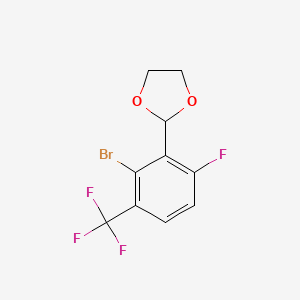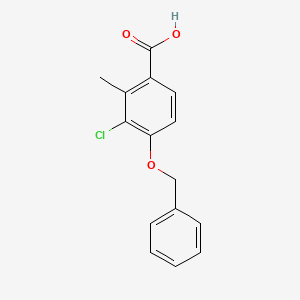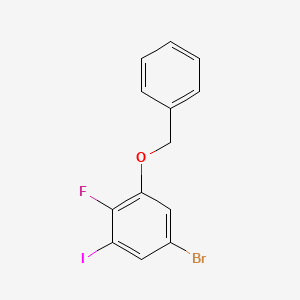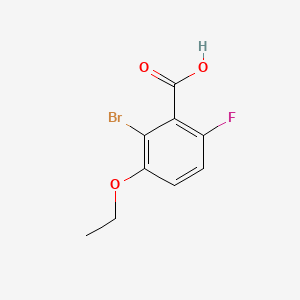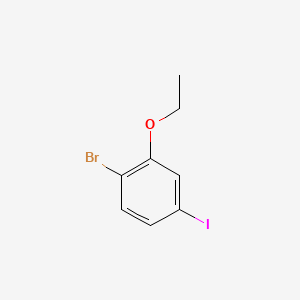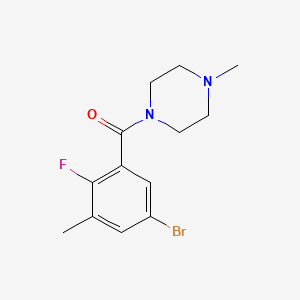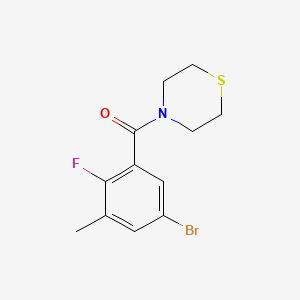
(3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone” is a chemical compound with the CAS Number: 2586126-32-9 . It has a molecular weight of 322.56 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10BrClFNO2/c12-7-1-2-8(13)9(10(7)14)11(16)15-3-5-17-6-4-15/h1-2H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
(3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone has been studied for its potential to modulate enzymes, receptors, and other proteins involved in a variety of biochemical processes. This compound has been used in a variety of laboratory experiments to study its effects on cell signaling pathways and physiological processes. For example, this compound has been used to study its effects on the cell cycle, apoptosis, and autophagy in cancer cells. Additionally, this compound has been studied for its potential to regulate the activity of enzymes involved in lipid metabolism, such as lipoprotein lipase and fatty acid synthase.
Mécanisme D'action
The exact mechanism of action of (3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone is not yet fully understood. However, it is believed that this compound binds to certain proteins and enzymes involved in a variety of biochemical processes, such as cell proliferation, apoptosis, autophagy, and lipid metabolism. This binding leads to the modulation of these proteins and enzymes, which in turn affects the biochemical processes in which they are involved.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate enzymes, receptors, and other proteins involved in a variety of biochemical processes. This compound has been shown to inhibit the activity of enzymes involved in lipid metabolism, such as lipoprotein lipase and fatty acid synthase. Additionally, this compound has been shown to modulate the activity of proteins involved in cell proliferation, apoptosis, and autophagy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone in laboratory experiments include its low cost, ease of synthesis, and its ability to modulate a variety of proteins and enzymes involved in biochemical processes. The limitations of using this compound in laboratory experiments include its relatively short half-life and its potential to cause adverse effects at high concentrations.
Orientations Futures
The potential applications of (3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone are far-reaching, and there are many possible future directions for research. These include further studies on its effects on cell signaling pathways and physiological processes, as well as its potential to modulate a variety of proteins and enzymes involved in biochemical processes. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use in the treatment of cancer and other diseases. Other possible future directions include the development of more efficient synthesis methods and the optimization of the compound to increase its efficacy and reduce its potential for adverse effects.
Méthodes De Synthèse
(3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone can be synthesized using a variety of methods, including a Grignard reaction, a Friedel-Crafts alkylation, and a Wittig reaction. The most commonly used method is a Grignard reaction, which involves the reaction of a Grignard reagent with an aldehyde or ketone to form the desired product. In this case, the Grignard reagent used is 3-bromo-6-chloro-2-fluorophenyl bromide, which is reacted with morpholine in the presence of a base, such as sodium hydroxide, to form this compound.
Propriétés
IUPAC Name |
(3-bromo-6-chloro-2-fluorophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClFNO2/c12-7-1-2-8(13)9(10(7)14)11(16)15-3-5-17-6-4-15/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWAPQXXUWCXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.56 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

